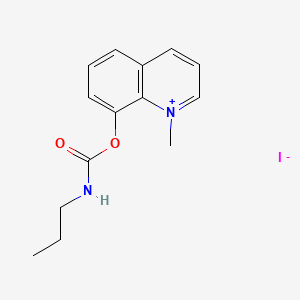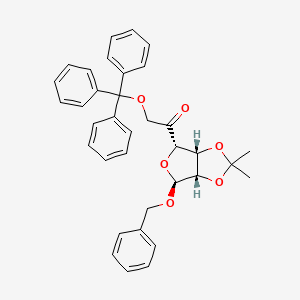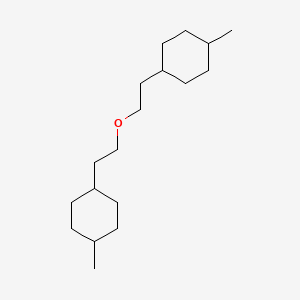![molecular formula C12H10ClN B13809111 5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline is a heterocyclic compound with the molecular formula C12H10ClN. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 5th position and a partially saturated ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity .
相似化合物的比较
Similar Compounds
5-Chloro-2,3-dihydro-1h-indene: Similar structure but lacks the nitrogen atom.
5-Chloro-2,3-dihydro-1h-quinoline: Similar structure but with a different ring system.
5-Chloro-2,3-dihydro-1h-benzimidazole: Contains a nitrogen atom in a different position.
Uniqueness
5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline is unique due to its specific ring structure and the presence of a chlorine atom at the 5th position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C12H10ClN |
|---|---|
分子量 |
203.67 g/mol |
IUPAC 名称 |
5-chloro-2,3-dihydro-1H-benzo[de]isoquinoline |
InChI |
InChI=1S/C12H10ClN/c13-11-4-8-2-1-3-9-6-14-7-10(5-11)12(8)9/h1-5,14H,6-7H2 |
InChI 键 |
BSDOTTZQGYQPBB-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC3=CC(=CC(=C23)CN1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)
![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)

![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
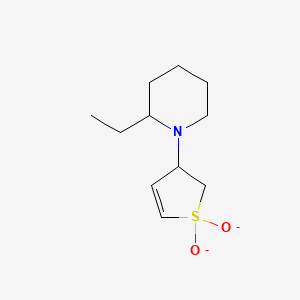
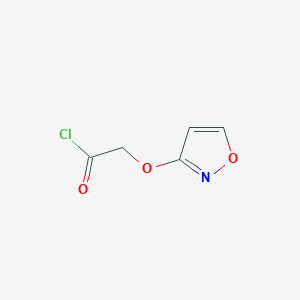

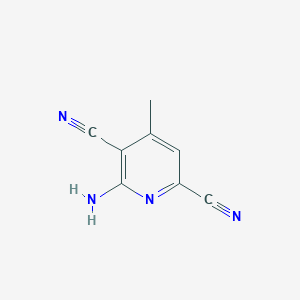
methanone](/img/structure/B13809100.png)
